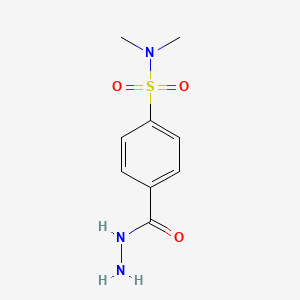

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been explored in various studies. In one study, a series of metal complexes with 4-(4-hydroxy)-3-(2-pyrazine-2-carbonyl)hydrazonomethylphenyl-diazen-yl-benzenesulfonamide (HL) were prepared, involving Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) . The ligand in these complexes acted as a tri-dentate ligand, coordinating through the carbonyl oxygen, azomethine nitrogen, and phenolic oxygen atoms. Another synthesis approach involved the reaction of N-(4-chlorobenzenesulfonyl)glycinyl hydrazide with 4-nitrobenzaldehyde to yield an N-acylhydrazone derivative, which was characterized by its crystal structure and intermolecular interactions . A novel series of 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was synthesized from celecoxib, which underwent selective oxidation, esterification, hydrazinolysis, and subsequent reaction with benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of these sulfonamide derivatives is characterized by various spectroscopic techniques. The metal complexes mentioned in the first study were characterized by IR spectra, electronic spectra, magnetic susceptibility measurements, and EPR spectra, which supported their mononuclear structure and octahedral geometry . The crystal structure of the N-acylhydrazone derivative was elucidated, revealing the presence of graph-set motifs and significant intermolecular hydrogen bonding interactions . Single crystal X-ray crystallography was used to characterize the novel sulfonamide derivatives synthesized in the third study, providing detailed insights into their molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes. The metal complexes were formed through coordination reactions between the ligand and the metal ions . The N-acylhydrazone derivative was obtained through a condensation reaction between the hydrazide and an aldehyde . The novel sulfonamide derivatives were synthesized through a sequence of reactions including oxidation, esterification, hydrazinolysis, and condensation with various benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were investigated through different techniques. The thermal properties and decomposition kinetics of the metal complexes were studied, providing information on their stability . The Hirshfeld surface analysis of the N-acylhydrazone derivative provided insights into the intermolecular interactions and their contributions to the crystal packing . The anti-inflammatory activity and ulcerogenicity of the novel sulfonamide derivatives were evaluated in vivo, demonstrating their potential as therapeutic agents with minimal side effects .

Scientific Research Applications

Environmental and Biological Detection

- Sensitive Detection and Imaging of Hydrazine : A study developed a novel fluorescent probe (Naphsulf-O) for the sensitive detection and imaging of hydrazine in living cells. This probe, featuring a large Stokes shift and high sensitivity, highlights the importance of hydrazine detection in environmental and biological systems (Chen et al., 2017).

Antibacterial Activity

- Antibacterial Activity of Hydrazinecarbonyl Benzenesulfonamides : Microwave-assisted synthesis of a series of hydrazinecarbonyl benzenesulfonamides showed promising antibacterial activity against various bacteria, underlining the pharmaceutical applications of these compounds (Thiyagarajan et al., 2015).

Anticancer Activity

- Nanomolar Activity Against Breast Cancer : A study on 4-hydrazinylphenyl benzenesulfonate showed significant anticancer activity against breast cancer Michigan Cancer Foundation-7 cell lines, demonstrating the potential of hydrazine derivatives in cancer therapy (Prasetiawati et al., 2022).

Material Science

- Enhancing Thermoelectric Power Factor : Research involving the doping of conductive PEDOT:PSS nanofilm with liquid exfoliated graphene and hydrazine treatment showed improved thermoelectric power factors, indicating the role of hydrazine derivatives in enhancing material properties (Xiong et al., 2015).

Enzyme Inhibition

- Enzyme Inhibition by Schiff Bases : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and showed significant enzyme inhibition potential, indicating their usefulness in biochemical research (Kausar et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZVKMSWTZLDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)

![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)

![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)

![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)